6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butoxycarbonyl)-6-azabicyclo[321]octane-8-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic framework.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the nitrogen atom or the bicyclic ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TFA, hydrochloric acid (HCl).
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Deprotected amines, substituted amines.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.
Protecting Group Chemistry: The Boc group is a common protecting group in peptide synthesis and other organic syntheses.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Material Science:
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be cleaved under acidic conditions, revealing the active amine which can then participate in further biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
6-azaspiro[2.5]octane-1-carboxylic acid: Similar bicyclic structure but different substituents.
8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid: Contains an oxygen atom in the bicyclic ring.
Uniqueness: 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. Its bicyclic structure also imparts specific steric and electronic properties that can be advantageous in various chemical and biological applications.
This compound’s versatility and unique structural features make it a valuable tool in both research and industrial settings.
Biologische Aktivität
6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid, with the CAS number 1936652-78-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to various bioactive molecules. This compound is part of a broader class of azabicyclic compounds known for their diverse biological activities, including potential applications in neuropharmacology and as scaffolds for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. Its structure features a bicyclic framework that is conformationally constrained, which is often associated with enhanced biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁NO₄ |
Molecular Weight | 255.31 g/mol |
CAS Number | 1936652-78-6 |
Purity | ≥95% |
Physical Form | Powder |
Biological Activity Overview
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant pharmacological properties, particularly as kappa-opioid receptor antagonists. These receptors are involved in pain modulation and may have implications for treating conditions such as depression and addiction.
Kappa-Opioid Receptor Antagonism
One notable study identified derivatives of azabicyclo[3.2.1]octane that acted as selective kappa-opioid receptor antagonists. For instance, an analog demonstrated a κ IC(50) value of 20 nM, indicating potent antagonistic activity against kappa receptors while showing negligible activity at mu and delta receptors (IC(50) ratios >400) . This selectivity is crucial for minimizing side effects typically associated with non-selective opioid receptor modulators.
The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems, particularly through interaction with opioid receptors in the central nervous system (CNS). The ability to selectively target kappa receptors suggests potential therapeutic applications in managing pain and mood disorders without the adverse effects linked to mu-opioid receptor activation.
Case Studies and Research Findings
- Discovery of Kappa Antagonists : A series of studies focused on modifying the azabicyclo[3.2.1]octane scaffold to enhance its selectivity and potency as a kappa antagonist. These modifications resulted in compounds that not only displayed high affinity but also favorable pharmacokinetic profiles, allowing for effective CNS penetration .
- Conformational Constraints : The conformational rigidity imparted by the bicyclic structure has been shown to enhance binding affinity at the target receptors compared to more flexible analogs. This property has been leveraged in designing new drug candidates aimed at treating opioid dependence .
- Synthesis and Applications : Various synthetic routes have been explored to produce derivatives of this compound, including those that maintain or enhance its biological activity while improving solubility and stability . These advancements are pivotal for developing oral formulations suitable for clinical use.
Eigenschaften
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBKRYBWQPIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.